molecular formula C20H23ClN2O2 B12484954 N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B12484954
M. Wt: 358.9 g/mol
InChI Key: IRASSIFWXOHSOS-UHFFFAOYSA-N
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Description

[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both indole and substituted phenyl groups

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C20H23ClN2O2/c1-3-25-19-11-14(10-17(21)20(19)24-2)12-22-9-8-15-13-23-18-7-5-4-6-16(15)18/h4-7,10-11,13,22-23H,3,8-9,12H2,1-2H3

InChI Key

IRASSIFWXOHSOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the substituted phenyl and indole intermediates, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of a substituted phenyl group with an indole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

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